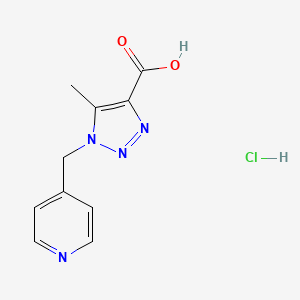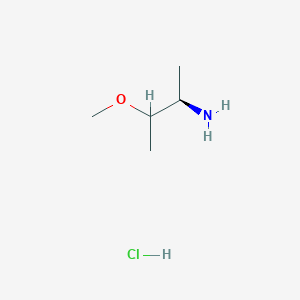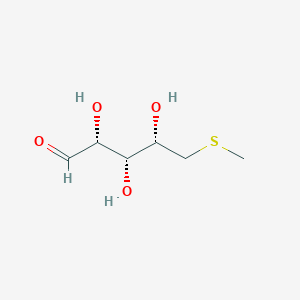
2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride
Overview
Description
2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride (CAS No. 1803589-26-5) is a compound with the molecular formula C13H20ClNO . It is also known as MPACH or 4-Methylaminorex (4-MAR), and it is a psychoactive and stimulant drug with potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride is 1S/C13H19NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-6,11-13H,7-9,14H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride has a molecular weight of 241.76 g/mol . It is a powder at room temperature .Scientific Research Applications
Synthesis and Building Blocks for Chemical Reactions
- Research on the synthesis of 4-Silacyclohexan-1-ones and (4-Silacyclohexan-1-yl)amines revealed that these compounds can serve as versatile building blocks in chemical syntheses. This includes the cleavage of various protecting groups and reductive amination processes, demonstrating their utility in organic and organometallic chemistry (Fischer, Burschka, & Tacke, 2014).
Applications in Material Science
- A study on the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, used as thermostabilizers for polypropylene, highlights the potential of cyclohexan-1-amine derivatives in material science. These compounds are particularly useful in enhancing the thermal stability of polymeric materials (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Role in Corrosion Inhibition
- Schiff bases derived from methoxy-phenyl-amine, such as benzylidene-(2-methoxy-phenyl)-amine, have been found to be effective corrosion inhibitors for aluminum in hydrochloric acid solution. This demonstrates the utility of methoxy-phenyl-amine derivatives in industrial applications where corrosion resistance is crucial (Ashassi-Sorkhabi, Shabani, Aligholipour, & Seifzadeh, 2006).
Development of Polymeric Compounds with Biological Activities
- The modification of poly vinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amines, including aromatic amines like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, resulted in the creation of amine-treated polymers. These polymers exhibited increased thermal stability and promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Potential in Drug Synthesis and Biological Evaluation
- The synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride has shown promising results in inhibiting cancer cell growth. This demonstrates the relevance of methoxy-phenyl-amine derivatives in the field of medicinal chemistry, particularly in the development of antineoplastic agents (Pettit et al., 2003).
properties
IUPAC Name |
2-methoxy-4-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-6,11-13H,7-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWHAKXOWCISMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CCC1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)


![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)
![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)


amine hydrochloride](/img/structure/B1435429.png)

![3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435431.png)

